N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 895920-82-8
VCID: VC5432825
InChI: InChI=1S/C15H15NO2S/c1-9-11(3)19-8-14(9)15(18)16-13-6-4-5-12(7-13)10(2)17/h4-8H,1-3H3,(H,16,18)
SMILES: CC1=C(SC=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C
Molecular Formula: C15H15NO2S
Molecular Weight: 273.35

N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide

CAS No.: 895920-82-8

Cat. No.: VC5432825

Molecular Formula: C15H15NO2S

Molecular Weight: 273.35

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide - 895920-82-8

Specification

CAS No. 895920-82-8
Molecular Formula C15H15NO2S
Molecular Weight 273.35
IUPAC Name N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide
Standard InChI InChI=1S/C15H15NO2S/c1-9-11(3)19-8-14(9)15(18)16-13-6-4-5-12(7-13)10(2)17/h4-8H,1-3H3,(H,16,18)
Standard InChI Key VQYDUJNJCRFCDP-UHFFFAOYSA-N
SMILES CC1=C(SC=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecular formula of N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide is C₁₅H₁₅NO₂S, with a molecular weight of 273.35 g/mol . The structure comprises:

  • A thiophene ring (a five-membered aromatic heterocycle containing sulfur) with methyl groups at the 4- and 5-positions.

  • A carboxamide group (-CONH-) linking the thiophene to a 3-acetylphenyl substituent (a benzene ring with an acetyl group at the meta position).

The SMILES notation for the compound is CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(C)=C(S2)C)C, and its InChIKey is VQYDUJNJCRFCDP-UHFFFAOYSA-N .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₁₅NO₂S
Molecular Weight273.35 g/mol
CAS Registry Number895920-82-8
Purity (Commercial)≥97%

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via amide coupling between 4,5-dimethylthiophene-3-carboxylic acid derivatives and 3-aminoacetophenone. Key steps include:

  • Preparation of 4,5-Dimethylthiophene-3-carboxylic Acid Chloride

    • The carboxylic acid is converted to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride .

  • Coupling with 3-Aminoacetophenone

    • The acyl chloride reacts with 3-aminoacetophenone in the presence of a base (e.g., triethylamine) to form the carboxamide bond .

Alternative routes involve direct aminolysis of thiophene-3-carboxylate esters with 3-aminoacetophenone under basic conditions .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Acyl Chloride FormationSOCl₂, reflux, 4h85–90%
Amide CouplingEt₃N, CH₂Cl₂, 0–25°C, 2h87–95%

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited solubility in water due to hydrophobic aromatic and thiophene moieties. Soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Stable under inert conditions but sensitive to prolonged exposure to moisture or strong acids/bases .

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1700 cm⁻¹ (acetyl C=O stretch) .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 2.1–2.5 (methyl groups), 7.0–8.3 (aromatic protons) .

    • ¹³C NMR: δ 190–200 (carbonyl carbons), 120–140 (aromatic carbons).

Applications in Pharmaceutical Research

Role as an Intermediate

N-(3-Acetylphenyl)-4,5-dimethylthiophene-3-carboxamide is primarily used as a key intermediate in synthesizing bioactive molecules, including:

  • Kinase Inhibitors: Analogues with thiophene carboxamides exhibit EGFR inhibition .

  • Anticancer Agents: Pyrazoline-thiophene hybrids demonstrate activity against A549 and HCT-116 cell lines .

Hazard StatementPrecautionary Measure
H315: Skin irritationP280: Wear protective gloves
H319: Eye damageP305+P351+P338: Eye rinse
H335: Respiratory irritationP261: Avoid inhalation

Future Perspectives

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of the thiophene and acetylphenyl groups to enhance bioactivity.

  • Drug Delivery Systems: Encapsulation in nanocarriers to improve solubility and bioavailability.

Industrial Relevance

With its role in API synthesis, this compound is critical for developing small-molecule therapeutics targeting oncology and infectious diseases .

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